ThiodiglycolicAcid-d4
Overview
Description
Thiodiglycolic Acid-d4, also known as 2,2’-thiobis(acetic-2,2,2’,2’-d4 acid), is a deuterated form of thiodiglycolic acid. It contains four deuterium atoms at the 2, 2, 2’, and 2’ positions. This compound is primarily used as an internal standard for the quantification of thiodiglycolic acid by gas chromatography or liquid chromatography-mass spectrometry .
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiodiglycolic Acid-d4 is synthesized by incorporating deuterium atoms into the thiodiglycolic acid molecule. The process involves the reaction of deuterated reagents with thiodiglycolic acid under controlled conditions to ensure the incorporation of deuterium at the specified positions .
Industrial Production Methods: Industrial production of Thiodiglycolic Acid-d4 typically involves the use of deuterated water (D2O) and other deuterated chemicals. The reaction is carried out in a deuterated solvent to maximize the incorporation of deuterium atoms. The product is then purified using standard techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: Thiodiglycolic Acid-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Reduction: Reducing agents like lithium aluminum hydride can reduce Thiodiglycolic Acid-d4 to form thiols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various derivatives.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Thiodiglycolic Acid-d4 has a wide range of applications in scientific research:
Mechanism of Action
Thiodiglycolic Acid-d4 exerts its effects by acting as a stable isotope-labeled internal standard. It is used in analytical chemistry to ensure accurate quantification of thiodiglycolic acid in various samples. The deuterium atoms in Thiodiglycolic Acid-d4 provide a distinct mass difference, allowing for precise measurement using mass spectrometry .
Comparison with Similar Compounds
Thiodiglycolic Acid: The non-deuterated form of Thiodiglycolic Acid-d4, used in similar applications but without the benefits of deuterium labeling.
Thioglycolic Acid: Another sulfur-containing compound used in various chemical reactions and industrial applications.
Uniqueness: Thiodiglycolic Acid-d4 is unique due to its deuterium labeling, which provides enhanced stability and precision in analytical measurements. This makes it particularly valuable in research and industrial applications where accurate quantification is essential .
Properties
IUPAC Name |
2-[carboxy(dideuterio)methyl]sulfanyl-2,2-dideuterioacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4S/c5-3(6)1-9-2-4(7)8/h1-2H2,(H,5,6)(H,7,8)/i1D2,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZICZIVKIMRNE-LNLMKGTHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)SC([2H])([2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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